N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12/h1-8,11,14H,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQIXPWBGUDEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonamide Formation via Thiophene-2-sulfonyl Chloride and 2-Amino-2-phenylethylamine
The most straightforward and widely reported method for synthesizing this compound involves the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and 2-amino-2-phenylethylamine. This reaction typically proceeds as follows:
- Reagents: Thiophene-2-sulfonyl chloride and 2-amino-2-phenylethylamine.
- Solvent: Commonly polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
- Conditions: The amine is added to a cooled solution of the sulfonyl chloride under inert atmosphere, often with a base such as triethylamine to scavenge the hydrochloric acid formed.
- Work-up: Acidification with hydrochloric acid forms the hydrochloride salt, enhancing solubility and stability.
- Yield: Generally good yields are reported, with product purity suitable for further applications.
This method is favored for its simplicity, mild conditions, and scalability for research and pharmaceutical purposes.
Alkylation and Functionalization Routes via Thiophene-2-sulfonamide Derivatives
Alternative synthetic strategies involve the preparation of substituted thiophene-2-sulfonamides followed by alkylation or cross-coupling reactions to introduce the amino-phenylethyl moiety or related side chains.
Step 1: Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides by reacting 5-bromothiophene-2-sulfonamide with alkyl bromides in the presence of lithium hydride (LiH) in DMF at room temperature. This reaction proceeds via nucleophilic substitution and affords alkylated sulfonamide intermediates with yields ranging from 62% to 78%.
Step 2: Suzuki-Miyaura cross-coupling reactions of these brominated sulfonamides with aryl boronic acids in the presence of palladium catalysts under inert atmosphere at elevated temperatures (around 90°C) can further modify the thiophene core or side chains to introduce aromatic substituents. Yields for these coupling reactions range from 56% to 72%, depending on substituent electronic effects.
While these methods have been demonstrated for related thiophene sulfonamide derivatives, they provide a versatile platform for structural modification that could be adapted for synthesizing this compound analogs.
Sulfinamide Synthesis via Organometallic Reagents and Sulfur Dioxide Surrogates
A more recent and innovative approach to sulfonamide synthesis involves the use of organometallic reagents (e.g., arylmagnesium bromides), sulfur dioxide surrogates such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and subsequent conversion to sulfinyl chlorides followed by reaction with amines.
- The organometallic reagent reacts with DABSO to form a metal sulfinate intermediate.
- Treatment with thionyl chloride converts this intermediate into a sulfinyl chloride.
- The sulfinyl chloride is then reacted with an amine nucleophile (such as 2-amino-2-phenylethylamine) in the presence of a base (e.g., triethylamine) to yield the sulfinamide.
- This one-pot, multi-step sequence is performed at room temperature under nitrogen atmosphere and can achieve yields of 70-80% in related systems.
Although this method has been reported primarily for aryl sulfinamides, it offers a mild and efficient alternative route that could be adapted for the synthesis of this compound.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents and Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Direct sulfonamide formation | Thiophene-2-sulfonyl chloride + 2-amino-2-phenylethylamine; base; polar aprotic solvent; room temp | 70-85 | Simple, mild conditions, scalable | Requires sulfonyl chloride availability |
| Alkylation of bromothiophene-2-sulfonamide + Suzuki coupling | 5-bromothiophene-2-sulfonamide + alkyl bromides + LiH; Suzuki coupling with aryl boronic acids, Pd catalyst, 90°C | 56-78 | Structural diversity, modular synthesis | Multi-step, requires Pd catalyst |
| Organometallic + DABSO sulfinamide synthesis | Organomagnesium halide + DABSO + SOCl2 + amine + base, room temp | 70-80 | Mild, one-pot, versatile | Requires organometallic reagents, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among sulfonamide derivatives include modifications to:
- The sulfonamide nitrogen substituent (e.g., alkyl, aryl, heterocyclic groups).
- The thiophene ring (e.g., halogenation, methylation, ethynylation).
- The amine-containing side chain (e.g., phenoxyethyl, benzimidazolyl, or propargyl groups).
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
In contrast, analogs like N-(2-aminophenyl)thiophene-2-sulfonamide feature an aromatic amine, which may reduce conformational flexibility but enhance π-π stacking interactions.
Ethynyl groups (e.g., 5d ) introduce rigidity and enable click chemistry applications.
Propargyl derivatives (e.g., 9a–i ) may serve as intermediates for antiproliferative agents.
Physicochemical Properties
- Melting Points: Propargyl derivatives (e.g., 9a) are liquids, while aromatic amines (e.g., N-(2-aminophenyl)thiophene-2-sulfonamide) are solids .
- Solubility : The hydrophilic sulfonamide and amine groups enhance aqueous solubility, whereas halogenated or bulky substituents (e.g., 9g ) increase hydrophobicity.
Biological Activity
N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant case studies.
Overview of Biological Activity
This compound has been shown to exhibit a range of biological activities, particularly in neuroprotection and cytotoxicity against cancer cells. The compound's mechanism of action is primarily linked to its ability to modulate enzyme activity and influence signaling pathways associated with oxidative stress and apoptosis.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species (ROS).
- Receptor Binding : It can bind to receptors that modulate neuronal survival and growth, particularly in the context of neurodegenerative diseases.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study demonstrated that a related thiophene compound enhanced neurite outgrowth in neuronal cell models under low nerve growth factor (NGF) conditions. This effect was attributed to the compound's ability to protect against glutamate-induced excitotoxicity in murine hippocampal neurons (HT-22). Co-treatment with the compound significantly improved cell viability and reduced markers of oxidative stress, such as intracellular calcium overload and ROS production .Concentration (μM) Cell Viability Increase (%) ROS Production Inhibition (%) 2 9.1 71 4 26.0 40 8 61.9 Not specified -
Cytotoxicity Against Cancer Cells :
Another study explored the cytotoxic effects of benzo[b]thiophenesulphonamide derivatives, which share structural similarities with this compound. These derivatives were found to induce apoptosis in various human tumor cell lines by promoting ROS overproduction and inhibiting specific NOX activities associated with cancer cell proliferation .Cell Line IC50 (μM) K-562 (Leukemia) 0.1 HeLa (Cervical) 0.1 HT-29 (Colorectal) Not specified
Structure-Activity Relationship (SAR)
Research on the SAR of thiophene derivatives indicates that modifications in the sulfonamide group can significantly influence their biological activity. Increased lipophilicity and the presence of electron-donating or withdrawing groups have been correlated with enhanced cytotoxicity and neuroprotective effects .
Q & A
Q. What formulation strategies improve aqueous solubility for preclinical testing?
- Methodology :
- Nanoemulsions : Prepare using Tween-80 and soybean oil (particle size <200 nm via dynamic light scattering) .
- Cyclodextrin Complexation : Test β-cyclodextrin at 1:2 molar ratio; assess solubility via phase-solubility diagrams .
- Salt Formation : Screen with HCl or sodium counterions; monitor crystallinity by PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
